

Application Notes and Protocols: 1-(2-Ethylhexyl) trimellitate as a Reference Standard

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Compound of Interest

Compound Name: 1(or 2)-(2-Ethylhexyl) trimellitate

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Introduction

1-(2-Ethylhexyl) trimellitate, more commonly known as Tris(2-ethylhexyl) trimellitate (TOTM), is a high-molecular-weight plasticizer utilized as a safer alternative to phthalates like di(2-ethylhexyl) phthalate (DEHP) in the manufacturing of polyvinyl chloride (PVC) products, particularly for medical devices.^[1] Its lower potential for migration and toxicity make it a subject of significant interest.^{[2][3]} As a reference standard, TOTM is crucial for the accurate quantification of its presence in various matrices, including medical device leachables, environmental samples, and biological specimens. These application notes provide detailed protocols and data for the use of TOTM as a reference standard in analytical testing.

Physicochemical Properties and Specifications

A high-purity reference standard is fundamental for accurate quantification. Commercially available analytical standards of TOTM typically exhibit the following properties:

Property	Value	Reference
Chemical Formula	C ₃₃ H ₅₄ O ₆	[4]
Molecular Weight	546.78 g/mol	
CAS Number	3319-31-1	[4]
Purity (Assay)	≥98%	
Appearance	Clear, viscous, colorless to pale yellow liquid	[5]
Solubility	Immiscible in water	[5]
Storage Temperature	2-30°C	

Analytical Applications and Methodologies

The primary application of the TOTM reference standard is in chromatography, particularly for the quantification of its migration from plastic materials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used, highly sensitive, and selective method for this purpose.[6][7]

Quantitative Analysis of TOTM Leaching from PVC Medical Devices

Objective: To determine the concentration of TOTM that has leached from PVC medical devices into a simulated or actual drug product.

Instrumentation and Parameters:

Parameter	Specification	Reference
Instrumentation	Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)	[7]
Column	Inertsil-C8 (50 mm x 2.1 mm, 5 µm)	[7]
Mobile Phase	Acetonitrile:Water (90:10, v/v)	[7]
Flow Rate	0.2 mL/min	[7]
Ionization Mode	Positive Ion Electrospray (ESI+)	[7]
Limit of Detection (LOD)	0.5 ng/mL	[6][7]
Limit of Quantification (LOQ)	1.0 ng/mL	[6][7]

Experimental Protocol: Quantification of TOTM in a Saline Solution

- Preparation of Standard Solutions:
 - Prepare a stock solution of TOTM reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
 - Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.5 ng/mL to 100 ng/mL.
- Sample Preparation:
 - Cut a section of the PVC tubing or device to be tested.
 - Fill the tubing with a saline solution.
 - Incubate at room temperature for a specified period (e.g., 1 hour) with gentle agitation.[7]
 - Collect the saline solution for analysis.

- LC-MS/MS Analysis:
 - Inject a fixed volume (e.g., 10 µL) of the calibration standards and the collected sample solution into the LC-MS/MS system.
 - Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for TOTM.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area of the TOTM standard against its concentration.
 - Determine the concentration of TOTM in the sample by interpolating its peak area from the calibration curve.

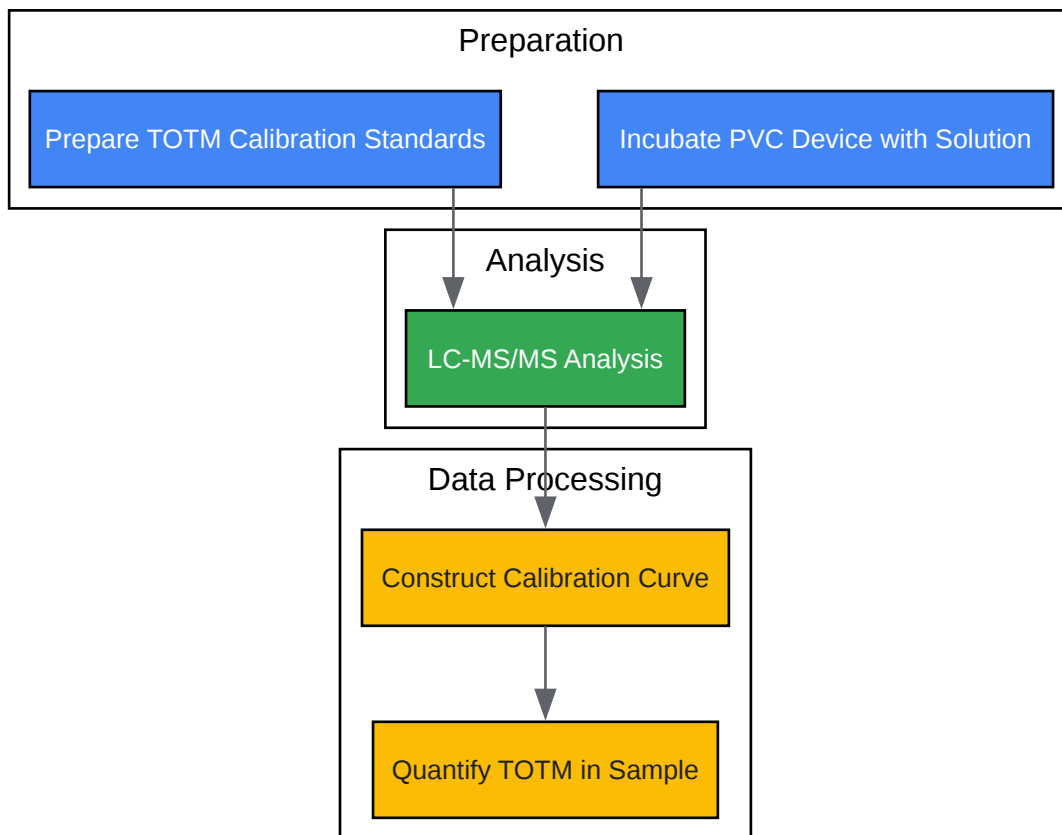
Comparative Leaching Data

Studies have demonstrated the significantly lower leaching potential of TOTM compared to DEHP.

Plasticizer	Cumulative Amount Released (24h in paclitaxel solution)	Reference
DEHP	21.14 mg	[2]
TOTM	0.078 mg	[2]

This data highlights that the amount of DEHP leached can be approximately 270 times greater than that of TOTM under the same conditions.[\[2\]](#)

Experimental Workflow for TOTM Leaching Analysis



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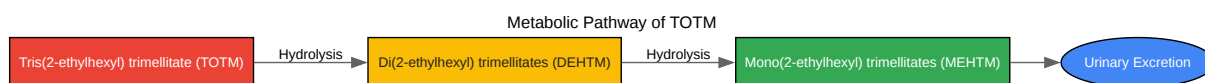
Workflow for quantifying TOTM leaching.

Metabolism and Biological Interactions

Understanding the metabolic fate of TOTM is crucial for toxicology and drug development studies. The TOTM reference standard and its metabolite standards are essential for these investigations.

Metabolic Pathway of TOTM

In humans, TOTM is metabolized through hydrolysis into diester and monoester forms.^{[8][9]} The primary metabolites include di-(2-ethylhexyl) trimellitates (DEHTM) and mono-(2-ethylhexyl) trimellitates (MEHTM).^{[8][9]} 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM) has been identified as a major urinary biomarker of TOTM exposure.^{[8][9]}



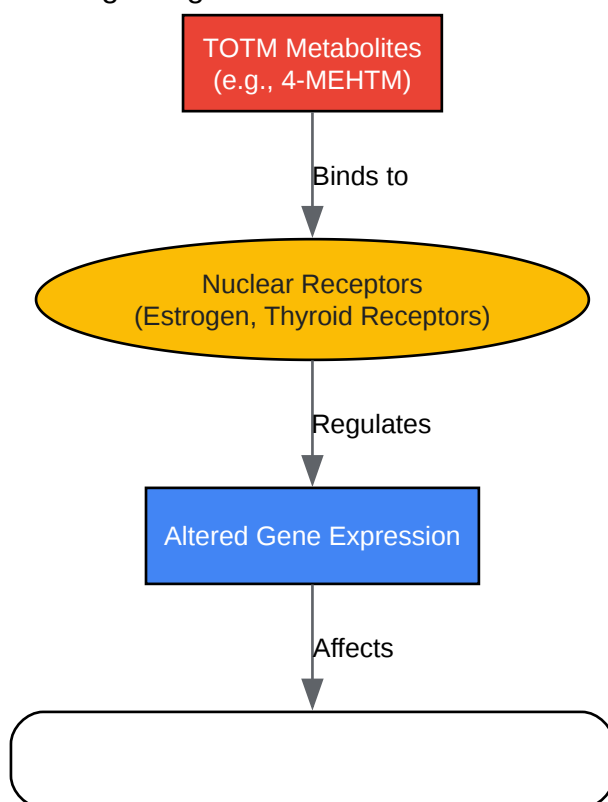
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Simplified metabolic pathway of TOTM.

Interaction with Signaling Pathways

While TOTM is considered less toxic than DEHP, its metabolites have been shown to interact with nuclear receptors. Specifically, 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) has demonstrated agonist activity on estrogen receptors (ERs) and thyroid receptors (TRs).[10] This interaction can potentially lead to endocrine-disrupting effects. Furthermore, studies in mice have indicated that exposure to TOTM can affect genes involved in the cell cycle, lipid metabolism, and oxidative processes.[11]

Potential Signaling Interactions of TOTM Metabolites



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Interaction of TOTM metabolites with cellular pathways.

Conclusion

The use of 1-(2-Ethylhexyl) trimellitate (TOTM) as a reference standard is indispensable for the accurate assessment of its presence in leachables from medical devices and for studying its metabolic fate and potential biological interactions. The protocols and data presented herein provide a framework for researchers and scientists to develop and validate robust analytical methods, contributing to the safety assessment of medical materials and a deeper understanding of the toxicology of plasticizers.

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